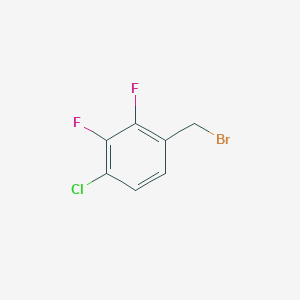

N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

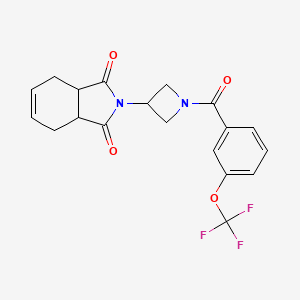

“N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide” is an organic compound containing a benzyl group, which is a phenyl group attached to a CH2 group, and an oxalamide group, which is a type of amide. The benzyl groups are substituted with chlorine and fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have regions of differing electron density due to the electronegative chlorine and fluorine atoms, which could influence its reactivity .Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the conditions and the other reactants present. The benzyl halides could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of electronegative atoms could make it polar, influencing its solubility, boiling point, and melting point .科学的研究の応用

Reactivity and Carbene Studies

The reactivity of oxalamide-based carbenes, similar in structure to N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide, has been explored in various studies. One such study investigated the behavior of an oxalamide-based carbene, demonstrating its ability to undergo cyclopropanation reactions with styrene or methylacrylate, leading to respective cyclopropanation products. This carbene also reacted with elemental selenium to yield a selenide, characterized by X-ray diffraction. The study further analyzed the electronic properties of the carbene ligand, indicating its relatively low electron-donating capacity among known N-heterocyclic carbenes. This unique reactivity and electronic characteristic make oxalamide-based carbenes, and by extension compounds like N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide, interesting subjects for organometallic and catalysis research (Braun, Frank, & Ganter, 2012).

Photocatalytic Oxidation

Another relevant study focused on the photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally related to N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide. This research demonstrated that these compounds could be oxidized into their corresponding aldehydes with high conversion and selectivity using a titanium dioxide photocatalyst under an O2 atmosphere and visible light irradiation. The findings highlight the potential of N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide and its analogs in green chemistry applications, such as environmentally friendly oxidation processes (Higashimoto et al., 2009).

Synthesis of Oxalamides

Research on the synthesis of di- and mono-oxalamides from 2-substituted-3-(2-nitrophenyl)oxiranes reveals a novel synthetic approach that could be applicable to compounds like N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide. This method involves a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement processes, yielding high-purity N-(2-carboxyphenyl)aryloxalmonoamides. Such synthetic methodologies expand the toolbox for creating oxalamide derivatives and exploring their applications in medicinal chemistry and material science (Mamedov et al., 2016).

Corrosion Inhibition

The study on thiosemicarbazone derivatives, including compounds with structural elements similar to N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide, revealed their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds exhibit significant inhibition efficiency, showcasing their potential in industrial applications where corrosion resistance is crucial. The research provides insights into the adsorption behavior and surface interactions of such compounds, contributing to the development of new corrosion inhibitors (Zaidon et al., 2021).

作用機序

将来の方向性

特性

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N'-[(2,6-difluorophenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF2N2O2/c17-11-6-4-10(5-7-11)8-20-15(22)16(23)21-9-12-13(18)2-1-3-14(12)19/h1-7H,8-9H2,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLYOJRIZKFFJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide](/img/structure/B2713146.png)

![Methyl 3-[[ethyl(propyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2713150.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2713154.png)

![ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-3-carboxylate](/img/structure/B2713160.png)

![N-(4-chlorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2713162.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B2713166.png)